![molecular formula C13H22ClN B6362542 (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride CAS No. 1240578-41-9](/img/structure/B6362542.png)

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

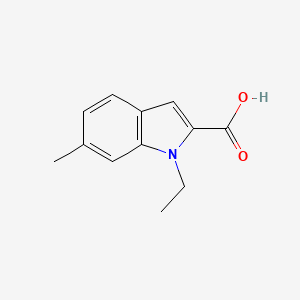

Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride (BDMAH) is a synthetic organic compound commonly used in scientific research. It is a derivative of aniline, and is a versatile compound with a wide range of applications in the laboratory. BDMAH has been used in a variety of fields, including medicinal chemistry, organic synthesis, and materials science.

Wissenschaftliche Forschungsanwendungen

Steric Effects in Formylation Reactions

The compound demonstrates its utility in formylation reactions of 2,4-dialkylphenol. The presence of (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride affects the formation of different by-products due to the steric effects of alkyl groups (Huang, Chu, & Xu, 2008).

Interaction with Amines in Organic Solvents

In a study on the interaction of protonated dyes with amines in organic solvents, (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride was shown to influence solvatochromic bands in the presence of amines, highlighting its importance in understanding solute-solvent interactions (Ribeiro et al., 2011).

Derivative Synthesis and Crystal Structures

The compound plays a role in the synthesis of various derivatives like butyrate and 1,3-dioxane derivatives, with a significant focus on their structural characterization using techniques like X-ray diffraction, which is crucial for understanding molecular arrangements and interactions (Jebas et al., 2013).

Use in Hydroborations and Reductions

It's used in the study of hydroboration, a process important in organic synthesis. Its presence influences the reactivity and selectivity of hydroboration reactions, providing insights into the mechanisms of these reactions (Brown, Kanth, & Zaidlewicz, 1998).

End-Point Indication in Catalytic Thermometric Titration

This compound is utilized in indicating the end-point in the titration of tertiary amines and metal carboxylates. Its use in analytical chemistry, especially in titrations, helps in the precise determination of chemical concentrations (Greenhow, 1977).

In-Situ Cellular Bioassay

It's involved in solution-phase synthesis and coupling reactions in the construction of minilibraries for bioassays. This demonstrates its relevance in medicinal chemistry and drug discovery, especially in the screening of compounds for biological activity (Chiang et al., 2009).

Eigenschaften

IUPAC Name |

N-[(2,4-dimethylphenyl)methyl]butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-5-12(4)14-9-13-7-6-10(2)8-11(13)3;/h6-8,12,14H,5,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAZRCNQPVTOBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=C(C=C1)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)

![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

amine](/img/structure/B6362497.png)

![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)